molecular formula C12H7BrFN3O B7883498 3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole

3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole

Cat. No.: B7883498
M. Wt: 308.11 g/mol
InChI Key: KNYGWJCZDIFUPF-UHFFFAOYSA-N
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Description

3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyrrole ring can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds containing oxadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, these compounds are explored for their potential therapeutic applications, including as drug candidates for various diseases.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromo-4-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
  • 3-(3-bromo-4-methylphenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole

Uniqueness

3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3O/c13-8-6-7(3-4-9(8)14)11-16-12(18-17-11)10-2-1-5-15-10/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGWJCZDIFUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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